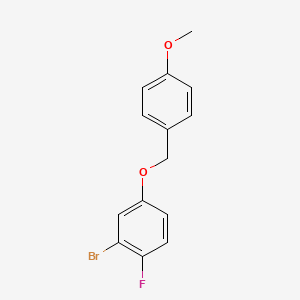

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene

Overview

Description

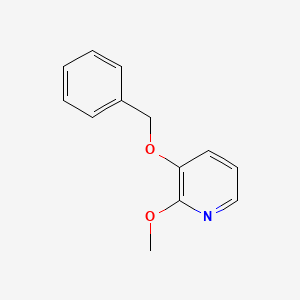

“2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene” is a chemical compound with the molecular formula C14H12BrFO2 . It has a molecular weight of 311.146 Da . This compound is also known by other names such as “3-Bromo-4-fluoroanisole”, “2-Bromo-1-fluoro-4-methoxybenzene”, and "Benzene, 2-bromo-1-fluoro-4-methoxy-" .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 . This provides a standardized way to represent the compound’s structure using a textual string. Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.146 Da . Other computed properties include a topological polar surface area of 9.2 Ų, a complexity of 110, and a covalently-bonded unit count of 1 .Scientific Research Applications

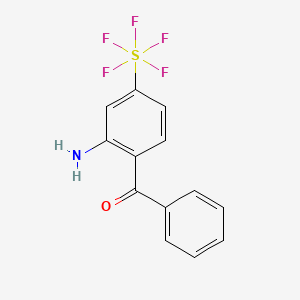

Photodynamic Therapy Application

A significant application of a compound structurally related to 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene is in photodynamic therapy for cancer treatment. The zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing Schiff base has shown remarkable potential as a Type II photosensitizer. Its properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, make it suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Novel Antimicrobial Agents

Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activity. These compounds, particularly those carrying bromo, methoxy, and other substituents on the benzene ring, displayed potent activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Their effectiveness often surpassed that of reference drugs (Liaras et al., 2011).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, closely related to this compound, has been used as a protecting group in the synthesis of oligoribonucleotides. This group was introduced to the 2′-hydroxyl group of adenosine and proved to be effective in oligoribonucleotide synthesis through a phosphotriester approach. The group can be rapidly removed, facilitating further manipulations (Takaku & Kamaike, 1982).

Environmental Impact Study

In an environmental context, the degradation products of benzophenone-3, which contains a methoxyphenol group similar to this compound, were studied in chlorinated seawater swimming pools. This study is crucial in understanding the transformation products and potential environmental impact of such compounds in aquatic systems (Manasfi et al., 2015).

Synthesis of Liquid Crystal Monomers

Compounds containing para-methoxyazobenzene, structurally related to the compound , have been synthesized and characterized for their application in liquid crystal technology. These monomers exhibit unique thermal behavior and liquid crystalline properties, useful in the development of advanced materials (Wang et al., 2000).

Properties

IUPAC Name |

2-bromo-1-fluoro-4-[(4-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-14(16)13(15)8-12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQFAWMRJQBJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

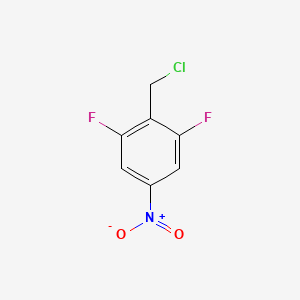

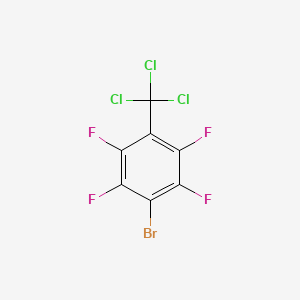

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)